An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-amino-2-methylpropanoate
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-amino-2-methylpropanoate
This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-amino-2-methylpropanoate, a non-proteinogenic α-amino acid ester. With its unique sterically hindered α-carbon, this compound serves as a valuable building block in peptide synthesis, drug discovery, and materials science. This document is intended for researchers, chemists, and drug development professionals, offering detailed data, experimental protocols, and field-proven insights into its characterization and handling.
Molecular Identity and Structural Characteristics
Ethyl 2-amino-2-methylpropanoate, also known as the ethyl ester of 2-aminoisobutyric acid (Aib), is structurally unique due to the presence of two methyl groups on its α-carbon. This gem-dimethyl substitution imparts significant conformational constraints, making it a crucial component in the design of peptides with stable secondary structures like helices and turns.
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Systematic IUPAC Name : ethyl 2-amino-2-methylpropanoate[1]
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Common Synonyms : Ethyl 2-aminoisobutyrate, 2-Methylalanine ethyl ester, 2,2-Dimethylglycine ethyl ester[2]
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CAS Number : 1113-49-1[2]
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Molecular Formula : C₆H₁₃NO₂[2]
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Molecular Weight : 131.17 g/mol [2]
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Stereochemistry : Achiral[2]
The molecule's structure consists of a central quaternary carbon atom bonded to an amino group, a carboxyl group esterified with an ethyl moiety, and two methyl groups.
Caption: Chemical structure of Ethyl 2-amino-2-methylpropanoate.
Physicochemical Properties
The physical properties of Ethyl 2-amino-2-methylpropanoate are summarized below. It is important to distinguish these from its more commonly supplied hydrochloride salt, which exhibits different physical characteristics, such as being a solid at room temperature.[3]
| Property | Value | Source |
| Physical Form | Liquid | |
| Molecular Weight | 131.17 g/mol | [2] |
| Topological Polar Surface Area | 52.3 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
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Solubility : While specific quantitative data for the free base is scarce, related compounds like ethyl 2-methylpropanoate are slightly soluble or immiscible in water but miscible with alcohol and other organic solvents.[4][5] The hydrochloride salt form is used to enhance stability and solubility in various experimental applications.[3]
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Stability : The free base is best stored under an inert atmosphere in a freezer (-20°C) and kept in a dark place to prevent degradation. The ester functionality can be susceptible to hydrolysis, especially under acidic or basic conditions.
Reactivity and Chemical Profile
The reactivity of Ethyl 2-amino-2-methylpropanoate is dictated by its two primary functional groups: the primary amine and the ethyl ester.
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Amino Group : The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It readily reacts with electrophiles, such as acyl chlorides or anhydrides, to form N-acylated derivatives. This reaction is fundamental to its use in peptide synthesis.
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Ester Group : The ester is susceptible to nucleophilic acyl substitution. Hydrolysis, either acid- or base-catalyzed, will yield 2-aminoisobutyric acid and ethanol. Transesterification can occur in the presence of other alcohols under catalytic conditions.
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Steric Hindrance : The gem-dimethyl groups at the α-carbon provide significant steric bulk. This sterically hindered environment influences the reactivity of both the amino and ester groups, potentially slowing reaction rates compared to unhindered amino esters. This same steric hindrance is what restricts the phi (φ) and psi (ψ) dihedral angles when incorporated into a peptide, forcing it into helical conformations.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of Ethyl 2-amino-2-methylpropanoate. While public spectral data is limited, the expected characteristics are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance) :
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A singlet integrating to 6H for the two equivalent α-methyl groups (C(CH₃)₂).
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A quartet integrating to 2H for the ethyl ester methylene group (-O-CH₂-CH₃).
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A triplet integrating to 3H for the ethyl ester methyl group (-O-CH₂-CH₃).
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A broad singlet for the amine protons (-NH₂), which may exchange with D₂O.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) :
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A signal for the quaternary α-carbon.
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A signal for the equivalent α-methyl carbons.
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A signal for the ester carbonyl carbon.
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Signals for the two carbons of the ethyl group.
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IR (Infrared) Spectroscopy :
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N-H stretching vibrations for the primary amine (typically two bands in the 3300-3400 cm⁻¹ region).
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C=O stretching vibration for the ester carbonyl group (around 1730-1750 cm⁻¹).
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C-O stretching vibrations for the ester linkage.
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Mass Spectrometry (MS) :
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The exact mass is 131.09463 Da. The monoisotopic mass is a key value for high-resolution mass spectrometry (HRMS) analysis.[2] The fragmentation pattern would likely show the loss of the ethyl group or the carboxylate moiety.
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Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-2-methylpropanoate Hydrochloride
This protocol describes a common laboratory-scale synthesis via the esterification of 2-aminoisobutyric acid. The hydrochloride salt is often the desired product due to its enhanced stability and ease of handling.[3][6]
Objective : To synthesize and isolate Ethyl 2-amino-2-methylpropanoate as its hydrochloride salt.
Reaction Scheme : (CH₃)₂C(NH₂)COOH + CH₃CH₂OH + SOCl₂ → [ (CH₃)₂C(NH₃⁺)COOCH₂CH₃ ]Cl⁻ + SO₂ + HCl
Materials and Reagents :
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2-Aminoisobutyric acid
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Anhydrous ethanol (10.0 molar equivalents)
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Thionyl chloride (2.0 molar equivalents)
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Diethyl ether (for washing)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Ice bath
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Rotary evaporator
Procedure :
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Pre-cool a stirred solution of anhydrous ethanol to 0°C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).[6]
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Slowly add thionyl chloride dropwise to the cold ethanol. Caution : This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
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Maintain the reaction temperature at 0°C and continue stirring for 1 hour.[6]
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Gradually warm the mixture to room temperature.
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Add 2-aminoisobutyric acid (1.0 molar equivalent) to the mixture.[6]
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Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).[6]
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After the reaction is complete (monitor by TLC if desired), cool the mixture to room temperature.
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Remove the solvent by distillation under reduced pressure using a rotary evaporator.[6]
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To remove residual solvent, perform azeotropic distillation with a suitable solvent.[6]
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Grind the resulting crude solid product with diethyl ether to yield the purified Ethyl 2-amino-2-methylpropanoate hydrochloride.[6]
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Isolate the white solid by filtration and dry under vacuum.
Caption: Workflow for the synthesis of Ethyl 2-amino-2-methylpropanoate HCl.
Protocol 2: Purity Analysis by HPLC
Objective : To determine the purity of an Ethyl 2-amino-2-methylpropanoate hydrochloride sample using High-Performance Liquid Chromatography (HPLC).
Rationale : HPLC is a standard method for assessing the purity of non-volatile organic compounds.[3] For amino acid esters, reverse-phase chromatography is typically effective. UV detection is suitable due to the presence of the carbonyl group, although the chromophore is weak, requiring detection at low wavelengths (210-220 nm).
Materials and Reagents :
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Ethyl 2-amino-2-methylpropanoate HCl sample
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HPLC-grade acetonitrile
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HPLC-grade water
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Trifluoroacetic acid (TFA) or formic acid (mobile phase modifier)
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C18 reverse-phase HPLC column
Instrumentation :
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HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
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Data acquisition and analysis software.
Procedure :
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Mobile Phase Preparation : Prepare two mobile phases.
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Sample Preparation : Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
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HPLC Method :
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Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Column Temperature: 25°C.
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Detector Wavelength: 210 nm.[3]
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Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 5 minutes.
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Analysis : Inject the sample and record the chromatogram.
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Data Processing : Integrate the peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Safety, Handling, and Storage
Safety data is most extensively available for the hydrochloride salt form of Ethyl 2-amino-2-methylpropanoate.[7]
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GHS Hazard Classification :
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Personal Protective Equipment (PPE) :
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Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.[8][9]
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Skin Protection : Wear suitable protective clothing and chemical-resistant gloves.[8]
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Respiratory Protection : Use only in a well-ventilated area or with appropriate respiratory protection if dust or vapors are generated.[8]
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Handling :
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Storage :
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First-Aid Measures :
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Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
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Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8]
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Inhalation : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
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Ingestion : Rinse mouth. Do NOT induce vomiting. Seek medical attention.
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References
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PubChem. Ethyl 2-amino-2-methylpropanoate hydrochloride | C6H14ClNO2 | CID 22343822. [Link]
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PubChem. CID 153428588 | C6H12NO2+. [Link]
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ChemBK. ethyl 2-methylpropanoate. [Link]
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precisionFDA. ETHYL 2-AMINO-2-METHYLPROPANOATE. [Link]
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PubChem. Ethyl isobutyrate | C6H12O2 | CID 7342. [Link]
Sources
- 1. CID 153428588 | C6H12NO2+ | CID 153428588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. Ethyl isobutyrate | C6H12O2 | CID 7342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-2-methyl-propionic acid ethyl ester hydrochloride | 17288-15-2 [chemicalbook.com]
- 7. Ethyl 2-amino-2-methylpropanoate hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. fishersci.com [fishersci.com]
